3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Overview
Description
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes a hexyl group, multiple methyl groups, and a trimethylsilyl-oxy group attached to a trisiloxane backbone. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of hexyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compounds. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl-oxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface modification.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for its hydrophobic properties.
Mechanism of Action
The mechanism of action of 3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets. The trimethylsilyl-oxy group can form strong bonds with other silicon or oxygen atoms, leading to the formation of stable siloxane linkages. This property is exploited in the formation of durable coatings and adhesives. Additionally, the hydrophobic nature of the compound allows it to repel water and other polar substances, making it useful in waterproofing applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
- 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- Tetrakis(trimethylsiloxy)silane
Uniqueness
3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is unique due to the presence of the hexyl group, which imparts additional hydrophobicity and flexibility to the molecule. This makes it particularly useful in applications where enhanced water repellency and flexibility are desired .
Properties
CAS No. |
60111-48-0 |
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Molecular Formula |
C15H40O3Si4 |
Molecular Weight |
380.82 g/mol |
IUPAC Name |
hexyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H40O3Si4/c1-11-12-13-14-15-22(16-19(2,3)4,17-20(5,6)7)18-21(8,9)10/h11-15H2,1-10H3 |
InChI Key |
XUWFUXWTRJNRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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